REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[S:16][C:15]([C:17]#[N:18])=[C:14]([C:19]#[N:20])[S:13][C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].C(S([O-])(=O)=O)CCCCCCCCCCC.[Na+].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(=O)([O-])[O-].[Ca+2]>>[OH2:8].[CH:2]1[CH:3]=[C:4]2[C:11]([C:10]3[S:13][C:14]([C:19]#[N:20])=[C:15]([C:17]#[N:18])[S:16][C:9]=3[C:7](=[O:8])[C:5]2=[CH:6][CH:1]=1)=[O:12] |f:1.2,3.4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N
|
Name
|
sodium alkyl naphthalene sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium dodecyl sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O.C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |